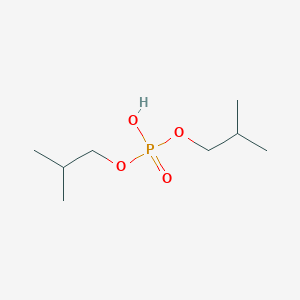

Diisobutyl hydrogen phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

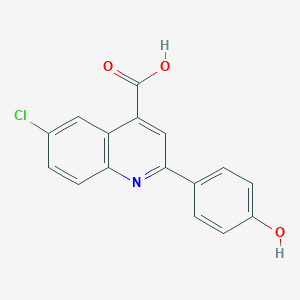

Kynurenic acid sodium salt is a sodium salt derivative of kynurenic acid, a metabolite of the amino acid L-tryptophan. Kynurenic acid is known for its neuroactive properties, acting as an antagonist at excitatory amino acid receptors. This compound has been studied for its potential therapeutic applications in various neurobiological disorders due to its neuroprotective and anticonvulsant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kynurenic acid sodium salt can be synthesized by neutralizing kynurenic acid with sodium hydroxide. The reaction involves dissolving kynurenic acid in water and adding sodium hydroxide to form the sodium salt. The solution is then evaporated to obtain the solid kynurenic acid sodium salt .

Industrial Production Methods

Industrial production of kynurenic acid sodium salt follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and concentration of reactants to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Kynurenic acid sodium salt undergoes various chemical reactions, including:

Oxidation: Kynurenic acid can be oxidized to form quinolinic acid.

Reduction: Reduction reactions can convert kynurenic acid to its corresponding alcohol.

Substitution: Substitution reactions can occur at the carboxyl group, leading to the formation of esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alcohols or amines are used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinolinic acid

Reduction: Kynurenic alcohol

Substitution: Esters or amides of kynurenic acid

Scientific Research Applications

Kynurenic acid sodium salt has a wide range of scientific research applications:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Studied for its role in the kynurenine pathway and its effects on cellular metabolism.

Medicine: Investigated for its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases, epilepsy, and schizophrenia.

Industry: Used in the development of pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

Kynurenic acid sodium salt exerts its effects primarily through its action as an antagonist at ionotropic glutamate receptors, including AMPA, NMDA, and kainate receptors. It also acts as a noncompetitive antagonist at the glycine site of the NMDA receptor and as an antagonist of the α7 nicotinic acetylcholine receptor. Additionally, it serves as a ligand for the orphan G protein-coupled receptor GPR35 and an agonist for the G protein-coupled receptor HCAR3 .

Comparison with Similar Compounds

Similar Compounds

Quinolinic acid: Another metabolite of the kynurenine pathway, known for its neurotoxic properties.

Xanthurenic acid: A metabolite with similar structural features but different biological activities.

Anthranilic acid: A precursor in the kynurenine pathway with distinct chemical properties

Uniqueness

Kynurenic acid sodium salt is unique due to its broad spectrum of antagonistic activity at excitatory amino acid receptors and its neuroprotective properties. Unlike quinolinic acid, which is neurotoxic, kynurenic acid sodium salt offers potential therapeutic benefits in neuroprotection and anticonvulsant activity .

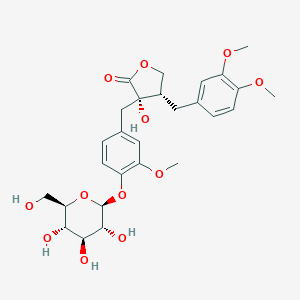

Properties

CAS No. |

6303-30-6 |

|---|---|

Molecular Formula |

C8H19O4P |

Molecular Weight |

210.21 g/mol |

IUPAC Name |

bis(2-methylpropyl) hydrogen phosphate |

InChI |

InChI=1S/C8H19O4P/c1-7(2)5-11-13(9,10)12-6-8(3)4/h7-8H,5-6H2,1-4H3,(H,9,10) |

InChI Key |

PVQVJLCMPNEFPM-UHFFFAOYSA-N |

SMILES |

CC(C)COP(=O)(O)OCC(C)C |

Canonical SMILES |

CC(C)COP(=O)(O)OCC(C)C |

Key on ui other cas no. |

6303-30-6 |

Pictograms |

Corrosive |

Synonyms |

Phosphoric Acid Bis(2-methylpropyl) Ester; Phosphoric Acid Diisobutyl Ester; _x000B_NSC 41918 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-amino-3-[(1Z,3Z)-4-[(2R)-2-amino-2-carboxyethyl]sulfanyl-1,2,3,4-tetrachlorobuta-1,3-dienyl]sulfanylpropanoic acid](/img/structure/B49159.png)